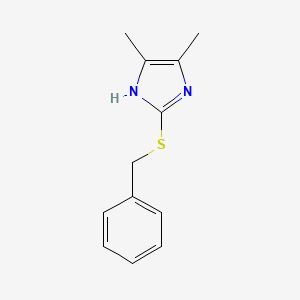![molecular formula C15H16BrN3OS B12485355 N-(4-bromophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B12485355.png)
N-(4-bromophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide is a chemical compound that features a bromophenyl group and a dimethylpyrimidinyl sulfanyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide typically involves a multi-step process. One common method starts with the bromination of aniline to form 4-bromoaniline. This intermediate is then reacted with 4,6-dimethylpyrimidine-2-thiol in the presence of a base to form the desired sulfanyl derivative. The final step involves the acylation of the sulfanyl derivative with propanoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the dimethylpyrimidinyl sulfanyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- N-{(Z)-[(4-bromophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide
Uniqueness
N-(4-bromophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromophenyl group and a dimethylpyrimidinyl sulfanyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H16BrN3OS |
|---|---|
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C15H16BrN3OS/c1-10-9-11(2)18-15(17-10)21-8-7-14(20)19-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
Clave InChI |
YTBMTGKRXXUTKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-ethoxyphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12485279.png)
![2,3,4,6-tetra-O-acetyl-N-[(3-nitrophenyl)carbamothioyl]-beta-D-glucopyranosylamine](/img/structure/B12485281.png)
methanone](/img/structure/B12485282.png)
![4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12485289.png)
![3-(5-{[(4-Phenylbutan-2-yl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B12485293.png)


![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12485318.png)
![1-(4-Tert-butylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12485319.png)
![1-(1,3-benzodioxol-5-yl)-N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}methanamine](/img/structure/B12485322.png)
![4-{2-[(Cyclohexylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B12485330.png)

![3-[4-ethyl-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B12485359.png)
![2-(1-Cyano-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinolin-3-yl)acetic acid](/img/structure/B12485360.png)
